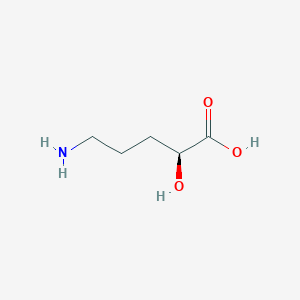
(S)-5-氨基-2-羟基戊酸
描述
(S)-5-amino-2-hydroxypentanoic acid, also known as L-2-amino-5-hydroxyvaleric acid or L-AHDA, is a non-proteinogenic amino acid that is commonly found in various biological systems. It is known to have important physiological and biochemical effects, making it a subject of interest in scientific research.
科学研究应用
血管紧张素原裂解酶抑制: 含有 5-氨基-2,5-二取代-4-羟基戊酸残基的新型多肽衍生物可用于抑制裂解血管紧张素原的酶肾素的作用 (Mahanta & Suijlekom, 2007).
丙酮酸激酶烷基化: 研究了与兔肌肉丙酮酸激酶与 5-氯-4-氧代[3,5-3H]戊酸反应相关的 4-羟基戊酸丙氨酸硫醚的合成和表征 (Chalkley & Bloxham, 1976).
L-2-氨基-5-芳基戊酸的合成: 探索了 L-2-氨基-5-芳基戊酸的合成和拆分,这在 AM 毒素的研究中很重要 (Shimohigashi, Lee, & Izumiya, 1976).
细菌代谢产物: 在大肠杆菌 B 的培养物中鉴定出 5-羟基-L-正缬氨酸(L-2-氨基-5-羟基戊酸),展示了其在细菌代谢中的作用 (Hill, White, & Smith, 1993).
聚酰胺的前体: 合成了 5-氨基-5-脱氧-L-阿拉伯糖酸、5-氨基-5-脱氧-D-木糖酸和 (S)-5-氨基-4-羟基戊酸的衍生物,用作制备光学活性聚酰胺的前体 (Zamora et al., 1996).
一氧化氮合酶的抑制剂: 研究了与 L-鸟氨酸相关的 S-2-氨基-5-唑基戊酸作为一氧化氮合酶的抑制剂 (Ulhaq et al., 1998).
HIV-蛋白酶测定: 合成了 (2S,3S)-2-氨基-3-羟基-5-(4-硝基苯氧基)戊酸,并将其用于选择性 HIV-蛋白酶测定中 (Badalassi et al., 2002).
抗真菌作用: 研究了 (S)-2-氨基-4-氧代-5-羟基戊酸(RI-331)的抗真菌作用,特别是抑制酿酒酵母中的高丝氨酸脱氢酶 (Yamaki et al., 1990).
γ-氟代 α-氨基酸的合成: 探索了使用 2-羟基-3-莰酮作为辅助剂合成 γ-氟代 α-氨基酸,包括 (S)-2-氨基-4-氟-4-戊烯酸等衍生物的合成 (Laue et al., 2000).
植物中干旱胁迫反应: 研究了 C4 草在干旱胁迫下产生 5-羟基正缬氨酸(2-氨基-5-羟基戊酸)的反应 (Carmo-Silva et al., 2009).
属性
IUPAC Name |
(2S)-5-amino-2-hydroxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c6-3-1-2-4(7)5(8)9/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBTVBUNSFJIIE-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



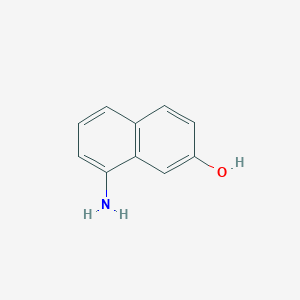

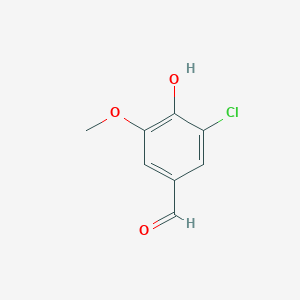
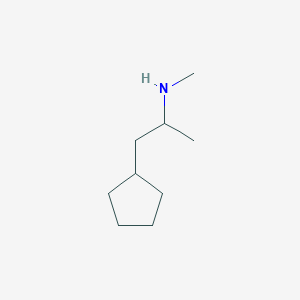
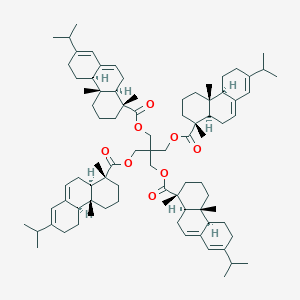



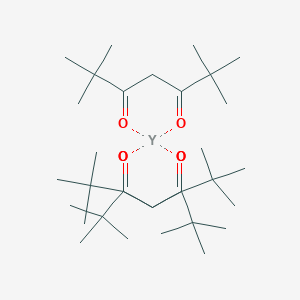

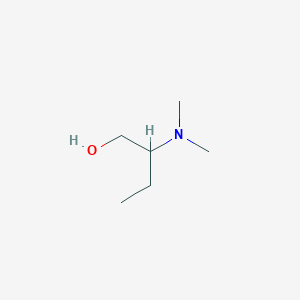
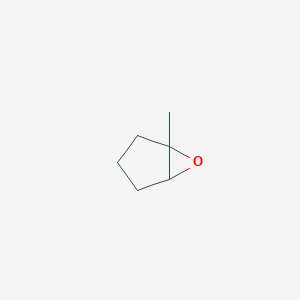
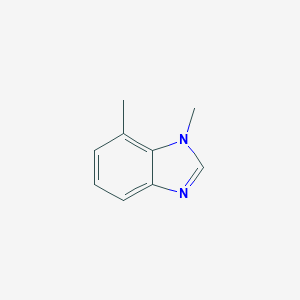
![ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-phenylpropanoate](/img/structure/B94721.png)